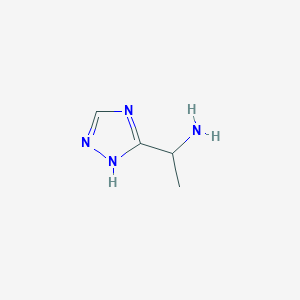![molecular formula C18H15Cl2F3N2O3S B3124290 N-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide CAS No. 317822-01-8](/img/structure/B3124290.png)
N-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide
Overview
Description
N-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H15Cl2F3N2O3S and its molecular weight is 467.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Properties
Fluorinated Polyamides Incorporation
A study by Liu et al. (2013) focused on synthesizing novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which included trifluoromethylphenyl groups. These polymers exhibited high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for high-performance applications (Liu et al., 2013).
Synthesis of Anticancer Compounds
Szafrański and Sławiński (2015) developed novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides with potential anticancer activity. They found that certain compounds exhibited significant activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Properties of Polyamide-Imides
A study by Shockravi et al. (2009) reported on the synthesis of polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages. These materials showed excellent solubility in various solvents and possessed good thermal stability, making them promising for advanced material applications (Shockravi et al., 2009).
Biomedical Applications
Antipathogenic Activity of Thiourea Derivatives
Research by Limban et al. (2011) synthesized thiourea derivatives containing 3,5-dichlorophenyl and trifluorophenyl groups. These compounds showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Evaluation of Naphthoquinone Derivatives
A study by Ravichandiran et al. (2019) synthesized 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety. They evaluated these compounds for their cytotoxic activity against various cancer cell lines and found potent activity, especially in derivatives like 5e, 5f, and 5p, demonstrating their potential as cancer treatment agents (Ravichandiran et al., 2019).
Antimicrobial Activity of Bisimidyl Sulfonamido Ketones
Fadel and Al-Azzawi (2021) designed and synthesized new compounds containing β-lactam drugs, cyclic imide, and sulfonamido group. These compounds exhibited high antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Fadel & Al-Azzawi, 2021).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O3S/c19-12-8-13(20)10-14(9-12)24-17(26)16-5-2-6-25(16)29(27,28)15-4-1-3-11(7-15)18(21,22)23/h1,3-4,7-10,16H,2,5-6H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEWLTYOMISMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



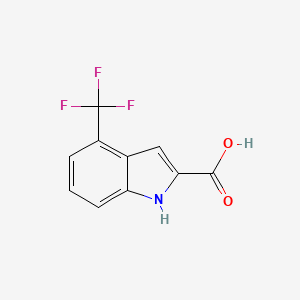
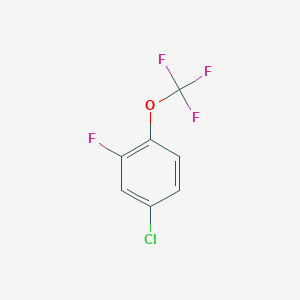
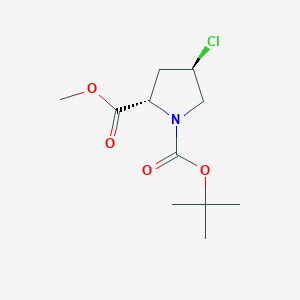
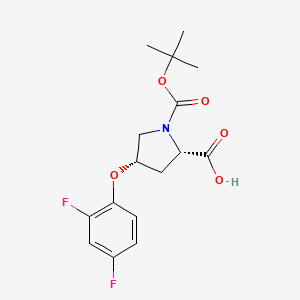
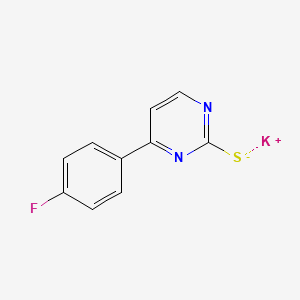
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B3124249.png)



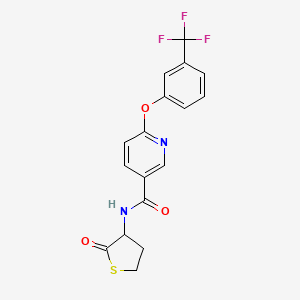
![ethyl 3-hydroxy-3-(trifluoromethyl)hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carboxylate](/img/structure/B3124282.png)

![N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride](/img/structure/B3124305.png)
